molecular formula C18H18ClN5O B2795742 1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034232-12-5

1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No. B2795742
M. Wt: 355.83
InChI Key: BNQWMAYLXLZKDE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical composition and structure.



Synthesis Analysis

The synthesis of a compound refers to the process or processes used to create the compound. This often involves multiple steps, each with its own set of reactants, conditions, and products.



Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide valuable information about its properties and potential uses.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can provide valuable information about how the compound behaves under different conditions.


Scientific Research Applications

Urea Derivatives in Drug Design

Urea derivatives play a significant role in medicinal chemistry due to their unique hydrogen bonding capabilities. These compounds are incorporated into small molecules displaying a broad range of bioactivities, making them crucial for modulating selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Research has highlighted various urea derivatives as modulators of biological targets, confirming their importance in drug design (Jagtap et al., 2017).

Pyrazolines and Therapeutic Applications

Pyrazolines, another class of compounds related to the query, have shown a vast range of therapeutic applications. They possess prominent pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many more. The utility of pyrazoline derivatives has been highlighted in numerous studies, demonstrating their versatility and potential as therapeutic agents (Shaaban et al., 2012).

Urease Inhibitors and Therapeutic Potential

Urease inhibitors have shown potential for treating gastric and urinary tract infections by inhibiting the enzyme urease, which is involved in the metabolism of urea into ammonia. This enzymatic activity is linked to infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Research into urease inhibitors has identified various compounds, including urea derivatives and quinones, as potential treatments for these infections (Kosikowska & Berlicki, 2011).

Safety And Hazards

This involves studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, etc.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, etc.


Please consult with a professional chemist or a relevant expert for a detailed analysis. This information is intended to be a general guide and may not be applicable to all situations. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-24-12-16(11-23-24)15-6-14(7-20-10-15)9-22-18(25)21-8-13-2-4-17(19)5-3-13/h2-7,10-12H,8-9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQWMAYLXLZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

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